N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide
Description
N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a fused triazolo-benzothiazole core linked to a phenyl-substituted acetamide group. This structure combines sulfur- and nitrogen-containing heterocycles, which are known to confer diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Properties
Molecular Formula |
C16H12N4OS2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C16H12N4OS2/c21-14(17-11-6-2-1-3-7-11)10-22-15-18-19-16-20(15)12-8-4-5-9-13(12)23-16/h1-9H,10H2,(H,17,21) |
InChI Key |
QOGLICZBNZREAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-2-((1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOL-3-YLTHIO)ACETAMIDE typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions in ethanol, often in the presence of a catalytic amount of piperidine . This method yields the desired compound with moderate efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-2-((1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOL-3-YLTHIO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide serves as a synthetic intermediate for the preparation of more complex molecules. Its unique heterocyclic structure allows for various chemical transformations including oxidation and substitution reactions .
Biology
Research has indicated potential biological activities of this compound:
Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens .
Anticancer Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro assays reported significant antiproliferative activity against human cancer cell lines such as HEPG2 (hepatocellular carcinoma) and HeLa (cervical cancer) cells. The mechanism involves apoptosis induction through caspase activation pathways .
Table 1: Anticancer Activity Data
| Cell Line | Compound Concentration (μM) | EC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| HEPG2 | 10 | 10.28 | Apoptosis induction |
| HeLa | 10 | 12.5 | Caspase activation |
| SW1116 | 10 | 15.0 | Cell cycle arrest |
Medicine
The pharmacological activities of this compound are being explored for therapeutic applications. Its potential as an anticancer agent has garnered attention due to its ability to induce apoptosis in cancer cells .
Case Studies
Several studies have documented the synthesis and evaluation of derivatives of this compound:
Study by Aliabadi et al. : This research focused on various derivatives and their anticancer activities against HEPG2 cells. The study highlighted that specific substitutions on the benzothiazole moiety enhanced anticancer efficacy .
Research by Sun et al. : This study synthesized related thiadiazole derivatives and evaluated their antiproliferative effects across multiple cancer cell lines. The findings indicated promising results in terms of cytotoxicity against breast cancer cells .
Mechanism of Action
The mechanism of action of N-PHENYL-2-((1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOL-3-YLTHIO)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with target receptors, influencing various biological processes . These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl ring, the heterocyclic core, or the linker region. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity. Below is a detailed comparison:
Structural Analogs with Modified Phenyl Groups
Key Observations :
- The cyclohexyl analog () replaces the aromatic ring with a non-aromatic cyclohexyl group, which could reduce π-π stacking interactions but improve metabolic stability .
Triazolo-Thiadiazole Derivatives
Triazolo-thiadiazoles, though distinct in core structure, share functional similarities with the target compound. Selected examples:
Key Observations :
- The triazolo-thiadiazole core (vs. triazolo-benzothiazole in the target compound) demonstrates potent kinase inhibition, suggesting that the target compound’s benzothiazole moiety may similarly engage enzymatic targets .
- Chlorination of the acetamide group () improves inhibitory activity, highlighting the role of electronegative substituents in target binding.
Heterocyclic Acetamide Derivatives
Key Observations :
- 1,3,4-Thiadiazole derivatives () exhibit broad bioactivity, supporting the hypothesis that sulfur-containing heterocycles in the target compound may contribute to similar effects.
- Extended linkers (e.g., propanamide in ) may influence binding pocket accessibility compared to the shorter acetamide chain in the target compound.
Biological Activity
N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The structure-activity relationship (SAR) will also be discussed to provide insights into how structural modifications influence biological efficacy.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that derivatives containing the triazole and benzothiazole moieties exhibited potent antiproliferative activity against human cancer cell lines such as HEPG2 (hepatocellular carcinoma) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways .
Table 1: Anticancer Activity Data
| Cell Line | Compound Concentration (μM) | EC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| HEPG2 | 10 | 10.28 | Apoptosis induction |
| HeLa | 10 | 12.5 | Caspase activation |
| SW1116 | 10 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that this compound demonstrates significant antibacterial and antifungal activities. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to standard antibiotics.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 30 | Bactericidal |
| Escherichia coli | 25 | Bacteriostatic |
| Candida albicans | 20 | Fungicidal |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and reduce inflammation in animal models. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. Modifications at various positions on the triazole and benzothiazole rings can significantly alter its pharmacological profile:
- Substituent Variability : The presence of electron-donating or electron-withdrawing groups on the phenyl ring can enhance or diminish biological activity.
- Ring Fusion Effects : The fusion of different heterocycles can lead to increased potency against specific targets.
- Sulfanyl Group Influence : The sulfanyl group plays a crucial role in mediating interactions with biological macromolecules.
Case Studies
Several case studies have documented the synthesis and evaluation of derivatives of this compound:
- Study by Aliabadi et al. : This study explored various derivatives and their anticancer activities against HEPG2 cells. The most effective compounds were those with specific substitutions on the benzothiazole moiety .
- Research by Sun et al. : Focused on the synthesis of related thiadiazole derivatives and evaluated their antiproliferative effects across multiple cancer cell lines .
Q & A
What is the optimal synthetic route for N-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide?
The compound is synthesized via nucleophilic substitution. A triazolobenzothiazole thiol precursor reacts with N-phenyl-2-chloroacetamide in anhydrous acetone using K₂CO₃ as a base. The reaction proceeds at room temperature for 3 hours, followed by crystallization (e.g., ethanol/water mixtures), yielding 68–74% . Key steps include rigorous drying of solvents and monitoring reaction progress via TLC.
How can spectroscopic techniques confirm the structure of this compound?
- 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and acetamide methylene groups (δ 3.8–4.2 ppm).
- FT-IR : Confirms thioether (C-S, ~650 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds.
- HRMS : Validates the molecular ion ([M+H]⁺) with <2 ppm error.
- X-ray crystallography : Resolves bond angles and stereochemistry, as demonstrated for analogous triazolobenzothiazoles .
What strategies address low yields in the sulfanyl acetamide coupling step?
Low yields often stem from moisture sensitivity or competing side reactions. Solutions include:
- Using anhydrous K₂CO₃ and rigorously dried acetone.
- Employing a nitrogen atmosphere to prevent oxidation.
- Optimizing stoichiometry (1:1.2 ratio of thiol to chloroacetamide) .
How does substituent variation on the phenyl ring affect biological activity?
Structure-activity relationship (SAR) studies on analogs (e.g., 4-fluoro or 4-chloro substituents) reveal enhanced cytotoxicity via improved lipophilicity and target binding. For example, fluorinated derivatives show 2–3× higher activity against Bcl-2 in apoptosis assays .
What analytical methods resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using:
- MTT assays with triplicate technical replicates.
- Flow cytometry to quantify apoptosis (Annexin V/PI staining).
- Western blotting to verify Bcl-2/Bax modulation .
How can solubility challenges be mitigated for in vitro studies?
The compound’s low aqueous solubility can be addressed via:
- Co-solvents : Use DMSO (≤0.1% v/v) with PBS.
- Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability (e.g., 80% encapsulation efficiency).
- Pro-drug derivatization : Phosphate esters enhance solubility by 10× .
What computational tools predict binding modes to biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with Bcl-2 (PDB: 2W3L), focusing on hydrophobic pockets.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns.
- QSAR models : Correlate substituent electronegativity with inhibitory potency .
How is regioselectivity controlled during triazole ring formation?
Regioselectivity in [1,2,4]triazolo synthesis depends on:
- Reagent choice : Phosphorus oxychloride promotes cyclization at the 3-position.
- Temperature : Reflux (110°C) favors thermodynamic control over kinetic pathways.
- Precursor substitution : Electron-withdrawing groups direct cyclization .
What in vitro models evaluate metabolic stability?
- Hepatocyte incubation : Monitor parent compound depletion via LC-MS/MS over 2 hours.
- CYP450 inhibition assays : Use recombinant enzymes (CYP3A4, 2D6) to identify metabolic hotspots.
- Microsomal stability : Rat liver microsomes quantify half-life (t½) under NADPH conditions .
How can synergistic effects with existing chemotherapeutics be tested?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
